molecular formula C25H28N2O B4779110 [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone

[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B4779110
M. Wt: 372.5 g/mol
InChI Key: KXHLFYKKBBSNKR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone is a complex organic compound with the molecular formula C25H28N2O and a molecular weight of 372.50262 g/mol . This compound is known for its unique structural features, which include a quinoline core substituted with a dimethylphenyl group and a piperidinyl methanone moiety.

Preparation Methods

The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone undergoes various chemical reactions, including:

The major products formed from these reactions vary based on the specific reagents and conditions employed. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone is primarily related to its interaction with molecular targets in biological systems. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The piperidinyl methanone moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone include other quinoline derivatives and piperidinyl methanone analogs. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-16-12-13-17(2)21(15-16)24-19(4)23(20-10-5-6-11-22(20)26-24)25(28)27-14-8-7-9-18(27)3/h5-6,10-13,15,18H,7-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHLFYKKBBSNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone
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[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone

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